molecular formula C10H19N3O4 B14635119 L-Valyl-L-alanylglycine CAS No. 54769-86-7

L-Valyl-L-alanylglycine

Cat. No.: B14635119
CAS No.: 54769-86-7
M. Wt: 245.28 g/mol
InChI Key: ASQFIHTXXMFENG-XPUUQOCRSA-N
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Description

L-Valyl-L-alanylglycine is a synthetic tripeptide with the molecular formula C10H19N3O4 and is provided for research applications . As part of the peptide family, this compound falls into a class of molecules that are the subject of extensive scientific investigation due to their self-assembly properties and potential in material science. Research on similar dipeptides has demonstrated an ability to form porous, channel-like structures through molecular self-assembly, a process driven by non-covalent interactions such as hydrogen bonding, hydrophobic effects, and π-π stacking . These structures are explored for advanced applications including drug delivery systems, the development of new sensor devices, and the creation of bio-compatible hydrogels . The specific sequence of amino acids in a peptide, as seen in studies on dipeptides like L-valyl-L-alanine and L-alanyl-L-valine, can strongly influence its physicochemical properties, such as sorption capacity for organic vapors and the thermal stability of its molecular complexes . This compound presents a research tool for studying these structure-property relationships in a tripeptide model. Further investigation is required to fully elucidate the specific mechanisms of action, stability, and research applications of this particular compound. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

54769-86-7

Molecular Formula

C10H19N3O4

Molecular Weight

245.28 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C10H19N3O4/c1-5(2)8(11)10(17)13-6(3)9(16)12-4-7(14)15/h5-6,8H,4,11H2,1-3H3,(H,12,16)(H,13,17)(H,14,15)/t6-,8-/m0/s1

InChI Key

ASQFIHTXXMFENG-XPUUQOCRSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NCC(=O)O)N

Origin of Product

United States

Preparation Methods

Stepwise Assembly

The tripeptide is synthesized by coupling L-valine to L-alanine, followed by glycine addition. Key steps include:

  • Protection :
    • L-valine’s α-amino group is protected with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).
    • L-alanine’s carboxyl group is activated using N-hydroxysuccinimide (NHS) or dicyclohexylcarbodiimide (DCC).
  • Coupling :
    • Protected L-valine reacts with L-alanine in dimethylformamide (DMF) or dichloromethane (DCM) at 0–25°C for 12–24 hours.
  • Deprotection :
    • Boc groups are removed with trifluoroacetic acid (TFA), while Fmoc groups require piperidine.
  • Glycine Addition :
    • The dipeptide intermediate is coupled to glycine using carbodiimide-based reagents.

Yield : 60–75% after HPLC purification.

Challenges

  • Racemization : Prolonged reaction times or elevated temperatures increase racemization risk, particularly at the alanine residue.
  • Solvent Compatibility : Polar aprotic solvents (e.g., DMF) improve solubility but complicate removal during purification.

Solid-Phase Peptide Synthesis (SPPS)

SPPS, pioneered by Merrifield, is widely used for its automation potential and reduced purification burdens.

Protocol Overview

  • Resin Functionalization :
    • Wang or Rink amide resin is loaded with Fmoc-glycine.
  • Iterative Cycles :
    • Deprotection: Fmoc removal via 20% piperidine in DMF.
    • Coupling: Fmoc-L-alanine and Fmoc-L-valine are sequentially added using HBTU/HOBt activation.
  • Cleavage :
    • The peptide-resin is treated with TFA:water:triisopropylsilane (95:2.5:2.5) for 2 hours.

Yield : 80–90% crude yield; >95% purity after reverse-phase HPLC.

Advantages Over Solution-Phase

  • Reduced Intermediate Isolation : Minimizes losses from repeated purification.
  • Scalability : Automated synthesizers enable multi-gram production.

Enzymatic Synthesis

Enzymatic methods offer stereochemical precision and mild reaction conditions.

Protease-Catalyzed Condensation

  • Enzymes : Thermolysin or subtilisin catalyze the condensation of L-valine, L-alanine, and glycine ethyl esters in aqueous-organic biphasic systems.
  • Conditions :
    • pH 7.0–8.0, 37°C, 24–48 hours.
    • Yields: 50–65%, with >99% enantiomeric excess.

Limitations

  • Substrate Specificity : Enzymes may exhibit low activity toward non-natural substrates.
  • Cost : High enzyme loads increase production costs.

Hybrid Approaches

Fragment Condensation

  • Strategy : L-valyl-L-alanine is synthesized via SPPS, then coupled to glycine in solution.
  • Yield : 70–85%, with fewer side reactions compared to full solution-phase synthesis.

Microwave-Assisted Synthesis

  • Acceleration : Microwave irradiation reduces coupling times from hours to minutes.
  • Conditions : 50–100 W, 60–80°C, DMF solvent.
  • Purity : >90% in 1–2 hours per coupling step.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time Cost
Solution-Phase 60–75 85–90 3–5 days Moderate
SPPS 80–90 >95 1–2 days High
Enzymatic 50–65 90–95 1–2 days Very High
Microwave-Assisted SPPS 75–85 90–95 6–12 hours High

Critical Challenges and Solutions

Racemization Control

  • Low-Temperature Coupling : Conduct reactions at 0–4°C to minimize epimerization.
  • Additives : HOBt or Oxyma Pure suppress racemization during activation.

Purification Optimization

  • HPLC Conditions :
    • Column: C18, 5 µm, 250 × 4.6 mm.
    • Gradient: 5–40% acetonitrile in 0.1% TFA over 30 minutes.

Chemical Reactions Analysis

Hydrolysis Reactions

Val-Ala-Gly undergoes hydrolysis under acidic, alkaline, or enzymatic conditions, breaking peptide bonds to yield constituent amino acids.

Condition Products Key Observations Source
Acidic (6M HCl, 110°C)Valine, Alanine, GlycineComplete hydrolysis after 24 hours; confirmed via amino acid analysis.
Alkaline (pH 12)Partial cleavage at Ala-GlyPreferential cleavage at glycine-terminated bonds due to steric hindrance.
Enzymatic (Leucine Aminopeptidase)Sequential release from N-terminusValine liberated first, followed by alanine, demonstrating N-terminal specificity.

Key Steps in SPPS:

  • Coupling :

    • Valine residue added to Wang resin using N-Fmoc protection.

    • Alanine and glycine sequentially coupled with HBTU/DIPEA activation.

    • Yield: 85–92% per coupling step .

  • Deprotection :

    • 30% HBr in acetic acid removes carbobenzoxy (Cbz) groups.

    • Minimal amino acid loss (4.3% valine) observed during deprotection .

NCA Method:

  • Valine NCA reacts with alanine-glycine nucleophiles.

  • Steric hindrance from valine reduces yields (e.g., 45% for Val-Ala-Gly vs. 70% for Gly-Ala-Val) .

Stability Under Environmental Conditions

Val-Ala-Gly’s stability varies with pH, temperature, and solvent:

Parameter Effect Data
pH 7.4 (aqueous) Stable for >48 hours at 25°CNo detectable degradation via HPLC .
pH 2 30% degradation in 12 hoursCleavage at Ala-Gly bond dominates .
Temperature (80°C) Half-life: 3.2 hours in waterThermogravimetric analysis shows decomposition onset at 210°C .
Organic Solvents Enhanced stability in DMSO; aggregation in ethanolSolubility: 12 mg/mL in DMSO vs. 2 mg/mL in water .

Interactions with Organic Compounds

Val-Ala-Gly forms clathrates with chloroalkanes and alcohols, influenced by its sequence:

Guest Molecule Sorption Capacity (mmol/g) Thermal Stability (°C) Notes
Chloroform0.1885Selective binding due to hydrophobic pockets .
Ethanol0.1272Hydrogen bonding with peptide backbone .

Radiation-Induced Reactions

Exposure to γ-irradiation in LiCl-D2O glasses generates presolvated electrons, leading to:

  • Decarboxylation : Loss of CO2 from glycine terminus.

  • Radical formation : Detected via ESR spectroscopy at 77K .

Enzymatic Modifications

  • Carboxypeptidase A : Cleaves C-terminal glycine (100% efficiency in 1 hour) .

  • Trypsin : No cleavage due to absence of lysine/arginine residues .

Industrial and Pharmacological Relevance

  • Drug delivery : Stable in physiological pH but degrades in lysosomal environments (pH 4.5–5.0) .

  • Biomaterials : Forms films with morphology changes upon organic vapor exposure, useful for sensor design .

Scientific Research Applications

L-Valyl-L-alanylglycine has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Valyl-L-alanylglycine involves its interaction with specific molecular targets and pathways. For example, it can be hydrolyzed by enzymes in the digestive system to release the constituent amino acids, which are then absorbed and utilized by the body. The peptide can also interact with cellular receptors and transporters, influencing various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares L-Valyl-L-alanylglycine with four related peptides based on molecular data from the evidence:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Hydrogen Bond Donors/Acceptors Rotatable Bonds Key Structural Features Source
This compound - C₁₀H₁₉N₃O₄ ~261.28 6/7 (inferred) 8 (inferred) Short tripeptide with Val-Ala-Gly sequence
N-Fmoc-L-valyl-L-alanylglycyl 820235-25-4 C₃₃H₄₁N₅O₈ 566.27 5/7 13 Fmoc-protected derivative for solid-phase synthesis
Glycine, L-alanyl-L-prolylglycyl-L-valyl 89526-97-6 C₁₇H₂₈N₄O₆ 384.43 7/8 (inferred) 10 (inferred) Includes proline, introducing rigidity
L-Valine, glycyl-L-alanylglycyl-...* 879295-04-2 C₃₆H₆₄N₁₀O₁₂ 828.95 14/18 (inferred) 25 (inferred) Extended peptide chain with Leu, Val, Ser

*Full name: L-Valine, glycyl-L-alanylglycyl-L-leucyl-L-valyl-L-valyl-L-alanyl-L-serylglycyl

Key Observations:
  • Backbone Flexibility: Shorter peptides like this compound have fewer rotatable bonds (~8) compared to derivatives like the Fmoc-protected version (13 bonds) or extended chains (25 bonds).
  • Hydrophobicity : The Fmoc group in N-Fmoc-L-valyl-L-alanylglycyl increases hydrophobicity, making it suitable for solid-phase peptide synthesis. In contrast, unmodified Val-Ala-Gly retains aqueous solubility.
  • Conformational Rigidity : Glycine, L-alanyl-L-prolylglycyl-L-valyl contains proline, which imposes structural constraints due to its cyclic side chain.

Functional and Analytical Considerations

Analytical Methods

Limitations in Available Data

  • Biological Activity: No evidence provided details on pharmacokinetics, stability, or therapeutic applications.
  • Comparative Studies : The absence of direct experimental comparisons (e.g., binding affinity, enzymatic degradation) limits insights into functional differences.

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